molecular formula C17H18BrClN4O B2892073 5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide CAS No. 2097867-95-1

5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide

Cat. No.: B2892073
CAS No.: 2097867-95-1
M. Wt: 409.71
InChI Key: JWFHWGPTJOXXPV-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide” is a chemical compound with the molecular formula C9H9BrClNO . It has an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da .

Scientific Research Applications

Synthesis and Potential in Drug Development

Synthesis of Key Intermediates : Compounds related to "5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide" serve as key intermediates in the synthesis of drugs with potential anti-cancer properties. For example, certain bromo- and chloro-substituted quinazolines are synthesized as intermediates for drugs inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells (Cao Sheng-li, 2004).

Anti-inflammatory and Antitumor Activities : The synthesis of quinazoline derivatives has been explored for their potential anti-inflammatory and antitumor activities. Some synthesized compounds demonstrate significant anti-inflammatory activity, hinting at their utility in developing new therapeutic agents (Prakash Prajapat & G. L. Talesara, 2016).

Chemical Properties and Modifications

Chemical Modification for Biological Activity : The structural modification of benzamides, including those related to "this compound", is a research area focused on enhancing the biological activity of potential pharmaceuticals. The modification of the amine portion of substituted aminobutyl-benzamides, for instance, has been investigated to improve binding to σ1 and σ2 receptors, which are of interest in developing treatments for neurological disorders (Kuo‐hsien Fan, J. Lever, & S. Z. Lever, 2011).

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O/c1-23(2)17-20-9-10-7-12(4-6-15(10)22-17)21-16(24)13-8-11(18)3-5-14(13)19/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHWGPTJOXXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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